3-Vinylfuran
Description
Contextual Importance within Heterocyclic Chemistry
Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structures, form the largest class of organic compounds. Within this vast family, furan (B31954) holds a prominent place. The furan ring is an aromatic system where one of the lone pairs of electrons on the oxygen atom is delocalized, creating a π-electron system analogous to that of benzene. quora.com This aromaticity, however, is less stable than that of benzene, making furan and its derivatives highly reactive. A key feature of furan's reactivity is its ability to act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. quora.com
The introduction of a vinyl group at the 3-position of the furan ring creates 3-vinylfuran, a molecule that combines the inherent reactivity of the furan diene system with a conjugated vinyl group. This extended π-system is crucial for its role in synthetic chemistry. It serves as a highly functionalized building block for creating polycyclic and complex heterocyclic systems. For instance, it is a key precursor in the synthesis of compounds with potential anti-HIV-1 activity, such as (±)-concentricolide, where it participates in a pivotal Diels-Alder reaction. clockss.org
Evolution of Research Trajectories on this compound Derivatives
Research involving vinylfuran derivatives has evolved from fundamental reactivity studies to sophisticated applications in complex molecule synthesis. Early investigations focused on understanding the scope and limitations of their participation in cycloaddition reactions. It was noted that the reactivity of vinylfurans could be significantly influenced by the presence of substituents; for example, electron-withdrawing groups on the vinyl moiety can decrease the diene character, making cycloadditions more challenging. koreascience.kr
More recent research has shifted towards harnessing the unique reactivity of vinylfurans for specific and complex synthetic goals. A significant trajectory has been the application of vinylfuran derivatives in the total synthesis of natural products. clockss.org Furthermore, the development of novel synthetic methodologies has become a major focus. This includes the design of tandem reactions, where multiple bond-forming events occur in a single pot, significantly increasing synthetic efficiency. An example is the Ugi/intramolecular Diels-Alder (IMDAF) reaction sequence using vinylfuran derivatives to construct complex furo[2,3-f]isoindole skeletons. beilstein-journals.org Research also explores dearomative cycloadditions, which transform the flat, aromatic furan ring into a three-dimensional structure, providing access to valuable and complex polycyclic frameworks.
Overview of Key Areas of Investigation
The academic and practical utility of this compound and its derivatives is explored across several key areas of chemical research. These investigations leverage the compound's unique structure to achieve specific synthetic outcomes.
Natural Product Synthesis : this compound is a valuable starting material in the total synthesis of natural products. Its ability to undergo Diels-Alder reactions allows for the efficient construction of the core cyclic systems of complex molecules. The synthesis of concentricolide, a natural product with significant anti-HIV-1 activity, exemplifies this application, where this compound serves as the diene component. clockss.org
Synthetic Methodology Development : A major research area involves the use of vinylfurans to develop new and efficient chemical reactions. This includes intramolecular Diels-Alder reactions and tandem sequences that create complex heterocyclic systems in a highly controlled manner. beilstein-journals.org These methodologies are crucial for building libraries of diverse compounds for various applications.
Medicinal Chemistry : The furan nucleus is a common scaffold in many biologically active compounds. Consequently, this compound is used as a precursor for synthesizing novel molecules with potential therapeutic properties, including antiviral and antifungal agents. apolloscientific.co.ukclockss.org
Polymer and Materials Science : this compound also finds application as a monomer in the synthesis of polymers and resins, contributing to the development of new materials with specific properties. apolloscientific.co.uk
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 67364-02-7 |
| Molecular Formula | C₆H₆O |
| Molecular Weight | 94.11 g/mol |
| IUPAC Name | 3-ethenylfuran |
| Appearance | Colorless, volatile liquid biosynth.com |
Table 2: Examples of Reactions Involving Vinylfuran Derivatives
| Vinylfuran Reactant | Reaction Type | Key Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| This compound | Diels-Alder Reaction | 4-ethylbut-2-en-4-olide | Fused polycyclic system (precursor to Concentricolide) | clockss.org |
| 3-(Furan-2-yl)acrylaldehyde | Ugi / Intramolecular Diels-Alder | Unsaturated acids, amines, isocyanides | Furo[2,3-f]isoindole derivatives | beilstein-journals.org |
| 2-Vinylfurans with electron-withdrawing groups | Diels-Alder Reaction | Dimethyl acetylenedicarboxylate (B1228247) (DMAD), heat | Benzo[b]furan derivatives | koreascience.kr |
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Furan |
| Benzene |
| (±)-Concentricolide |
| 4-ethylbut-2-en-4-olide |
| Furanones |
| Pyranones |
| Furo[2,3-f]isoindoles |
| 3-(Furan-2-yl)acrylaldehyde |
| Dimethyl acetylenedicarboxylate |
| Benzo[b]furan |
| Dihydrobenzofuran |
| Oxidized benzofuran |
| Alcohols |
Structure
3D Structure
Properties
IUPAC Name |
3-ethenylfuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O/c1-2-6-3-4-7-5-6/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFIOEQOOFDASY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=COC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70986645 | |
| Record name | 3-Ethenylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70986645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67364-02-7 | |
| Record name | Furan, 3-ethenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067364027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethenylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70986645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Vinylfuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 3 Vinylfuran and Its Derivatives
Direct Furan (B31954) Vinylation Strategies
Introducing a vinyl group onto the furan ring, especially at the C3 position, requires precise control over reactivity and regioselectivity. Several strategies have been developed to achieve this, often employing transition metal catalysis or established olefination reactions.
Palladium-Catalyzed Approaches
Palladium catalysis has emerged as a powerful tool for carbon-carbon bond formation, including the vinylation of heterocyclic systems.
Palladium-catalyzed hydrovinylation reactions have been instrumental in the synthesis of various furan derivatives. A notable application involves the reaction of vinyl triflates with alkynes, which serves as a route to substituted furan-2(5H)-ones. Specifically, the hydrovinylation of alkynes, such as methyl 4-hydroxy-2-butynoates, using vinyl triflates in the presence of catalytic amounts of Pd(OAc)₂ and HCOOK, without the need for phosphane ligands, affords 3-vinylfuran-2(5H)-ones in good to high yields researchgate.netgoogle.comacs.orgacs.orgdntb.gov.ua.
Table 2.1.1.1: Palladium-Catalyzed Hydrovinylation for this compound-2(5H)-one Synthesis
| Catalyst(s) | Co-catalyst/Ligand | Oxidant | Solvent | Temperature | Substrate(s) | Product Type | Yield Range | Citation(s) |
| Pd(OAc)₂ | HCOOK (omitted phosphane ligands) | N/A | N/A | N/A | Vinyl triflates, alkynes (e.g., methyl 4-hydroxy-2-butynoates) | This compound-2(5H)-ones | Good to High | researchgate.netgoogle.comacs.orgacs.orgdntb.gov.ua |
Oxidative vinylation, often achieved through Heck-type reactions, provides another avenue for introducing vinyl groups onto furan rings. For instance, the vinylation of fluoro-substituted furans using palladium catalysis under oxidative coupling conditions has been reported. A typical protocol involves Pd(OAc)₂ as the catalyst, Cu(OAc)₂ as the oxidant, and LiCl as an additive in DMF at 120 °C, leading to vinylated furan products in good yields chim.itresearchgate.net. These methods are valuable for functionalizing the furan core with alkenyl moieties.
Table 2.1.1.2: Palladium-Catalyzed Oxidative Vinylation of Furans
| Catalyst | Oxidant | Additive | Solvent | Temperature | Substrate Type | Product Type | Yield | Citation(s) |
| Pd(OAc)₂ | Cu(OAc)₂ | LiCl | DMF | 120 °C | Fluoro-substituted furan | Vinyl-substituted furan | Good | chim.it |
Copper-Catalyzed Methodologies
Copper catalysis offers alternative pathways for synthesizing furan derivatives, though direct vinylation of the furan ring at the 3-position using copper is less explicitly detailed in the provided literature snippets compared to palladium-catalyzed methods. However, copper catalysis plays a role in the synthesis of furan rings themselves or in the vinylation of related heterocycles like benzofurans. For example, copper-catalyzed intramolecular O-vinylation of ketones with vinyl bromides has been used to access furan rings hud.ac.uk. Furthermore, copper-catalyzed multicomponent reactions have been employed for the synthesis of 2-vinylbenzofurans acs.org, and copper(I) catalysis is utilized in coupling reactions for 2-arylbenzofurans researchgate.net.
Wittig Olefination in this compound Synthesis
The Wittig reaction, a cornerstone of alkene synthesis, is highly effective for converting carbonyl compounds into alkenes using phosphonium (B103445) ylides. This methodology has been successfully applied to synthesize various vinyl furan derivatives. For example, 5-hydroxymethyl-2-vinylfuran and its acetate (B1210297) derivative have been prepared from 5-formylfurfuryl acetate via a Wittig reaction with methyltriphenylphosphonium (B96628) bromide and sodium hydride, yielding the products in 60% and 68% yields, respectively mdpi.com. Similarly, 5-nitro-2-vinylfuran has been synthesized in high yields (80-92%) by reacting 5-nitro-2-furfurylidenetriphenyl phosphorane with formaldehyde (B43269) cas.cz. The general Wittig reaction involves reacting an aldehyde or ketone with a phosphonium ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), often in the presence of bases like NaH or NEt₃ organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com.
Table 2.1.3: Wittig Olefination for Vinyl Furan Synthesis
| Aldehyde/Ketone Precursor | Phosphonium Ylide/Reagent | Base | Solvent | Product Type | Yield | Citation(s) |
| 5-formylfurfuryl acetate | Methyltriphenylphosphonium bromide / NaH | NaH | THF | 5-hydroxymethyl-2-vinylfuran | 60% | mdpi.com |
| 5-formylfurfuryl acetate | Methyltriphenylphosphonium bromide / NaH | NaH | THF | 5-acetoxymethyl-2-vinylfuran | 68% | mdpi.com |
| Corresponding aldehyde (for 4-vinylfuran) | Wittig reagent | N/A | N/A | 4-vinylfuran derivative | 91% | clockss.org |
| 5-nitro-2-furfurylidenetriphenyl phosphorane | Methylenetriphenylphosphorane (in situ generation) | K₂CO₃ | H₂O | 5-nitro-2-vinylfuran | 80-92% | cas.cz |
Stereoselective Zweifel Olefination for Vinyl Heteroarenes
The Zweifel olefination is a powerful method for the stereoselective synthesis of alkenes from vinyl organoboron compounds. Recent advancements have extended this methodology to the synthesis of vinyl heteroarenes, including those based on the furan scaffold, with high stereoselectivity. This approach typically involves the reaction of boronate complexes with electrophiles, leading to the formation of vinyl heteroarenes and conjugated dienes with excellent stereocontrol (up to 100% stereoselectivity) digitellinc.comnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net. The stereochemical outcome (E vs. Z isomers) can often be modulated by the choice of electrophile, with reagents like DDQ enabling stereodivergent synthesis digitellinc.comnih.govresearchgate.net. The general mechanism involves the activation of boron ate complexes, followed by a 1,2-migration and subsequent base-mediated elimination digitellinc.com.
Table 2.1.4: Zweifel Olefination for Vinyl Heteroarene Synthesis
| Boronate Complex Type | Electrophile | Base | Solvent | Product Type | Stereoselectivity | Yield Range | Citation(s) |
| Vinyl-containing | Iodine, DDQ | Base | Various | Vinyl heteroarenes, Dienes | Up to 100% | Good | digitellinc.comnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net |
Compound List
this compound
this compound-2(5H)-ones
Methyl 4-hydroxy-2-butynoates
Fluoro-substituted furan
Furan
2-Vinylbenzofuran
2-Arylbenzofuran
Vinyl Sulfides
5-Hydroxymethyl-2-vinylfuran
5-Acetoxymethyl-2-vinylfuran
5-Formylfurfuryl acetate
4-Vinylfuran derivative
5-Nitro-2-vinylfuran
5-Nitro-2-furfurylidenetriphenyl phosphorane
Methylenetriphenylphosphorane
Vinyl heteroarenes
Conjugated 1,3-dienes
Ring Construction Approaches Yielding this compound Scaffolds
Cycloisomerization Strategies for Furan Ring Formation
Cycloisomerization reactions catalyzed by transition metals have emerged as powerful tools for constructing furan rings, often with precise control over substitution patterns. These methods typically involve the intramolecular cyclization of unsaturated precursors. For the synthesis of 3-vinylfurans, strategies often employ substrates that already contain a vinyl group or a precursor that can be readily converted to one.
For instance, gold(I) and gold(III) catalysts have been shown to mediate the cycloisomerization of allenyl ketones and vinyl propargyl ethers, leading to the formation of furans, including those with vinyl substituents nih.govnih.gov. The mechanism often involves the activation of the alkyne or allene (B1206475) moiety by the gold catalyst, followed by nucleophilic attack from the carbonyl oxygen. Similarly, palladium catalysts, such as Pd(II) and Pd(0), can also facilitate the cycloisomerization of allenyl ketones and skipped propargyl ketones to yield substituted furans nih.gov. In some palladium-catalyzed reactions, a Heck-type pathway has been observed to efficiently form 3-vinylfurans from buta-1,2,3-trienyl carbinols and electron-deficient alkenes nih.gov. Silver catalysts, such as AgOTf, have also been utilized for the cyclization of ambident substrates to yield 3-vinylfurans nih.gov.
Table 1: Transition Metal-Catalyzed Cycloisomerization for Furan Synthesis
| Catalyst Type | Substrate Class | Key Transformation | Furan Product Feature | Example Catalysts | References |
| Gold (Au) | Allenyl ketones, Vinyl propargyl ethers | Cycloisomerization | Substituted furans, 2-vinyl furans | Au(I), Au(III) | nih.govnih.gov |
| Palladium (Pd) | Allenyl ketones, Skipped propargyl ketones | Cycloisomerization | Substituted furans | Pd(II), Pd(0) | nih.gov |
| Palladium (Pd) | Buta-1,2,3-trienyl carbinols + electron-deficient alkenes | Cyclization/Heck-type coupling | 3-vinylfurans | Pd(II) | nih.gov |
| Silver (Ag) | Ambident substrates | Cyclization | 3-vinylfurans | AgOTf | nih.gov |
Ring-Closing Metathesis (RCM) in Dihydrofuran and Furan Formation
Ring-Closing Metathesis (RCM) is a powerful carbon-carbon bond-forming reaction that utilizes transition metal catalysts, typically based on ruthenium (e.g., Grubbs catalysts), to form cyclic olefins from acyclic dienes. In the context of furan synthesis, RCM can be employed to construct dihydrofuran rings, which can then be aromatized to furans, or directly form furan systems depending on the substrate design.
For the synthesis of furan derivatives, RCM has been used to create di- and trisubstituted furans. Typically, RCM of allylic alcohols with enones, followed by acid-catalyzed isomerization and condensation, leads to furan formation pnas.orgpnas.org. This approach allows for the introduction of various substituents onto the furan core. For example, Grubbs' second-generation catalyst has been utilized in the cross-metathesis of allylic alcohols with methyl vinyl ketone to form furan intermediates pnas.orgpnas.org. In specific cases, RCM has been employed to synthesize the 3-vinyl-2,5-dihydrofuran ring system starting from enyne precursors derived from but-3-en-1,2-diol nih.gov.
Table 2: Ring-Closing Metathesis (RCM) in Furan Synthesis
| Catalyst Type | Substrate Class | Key Transformation | Furan Product Feature | Example Catalysts | References |
| Ruthenium (Ru) | Allylic alcohols + Enones | Cross-metathesis, Isomerization, Condensation | Di-, trisubstituted furans | Grubbs II, G-H II | pnas.orgpnas.org |
| Ruthenium (Ru) | Enyne intermediates (from but-3-en-1,2-diol) | Enyne metathesis | 3-vinyl-2,5-dihydrofuran ring system | Ruthenium catalysts | nih.gov |
Multi-Component Reactions for Furan Derivatives
Multi-Component Reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form complex molecules, thereby maximizing atom and step economy. For furan synthesis, MCRs offer a convergent pathway to highly functionalized derivatives.
Catalytic phosphine-mediated MCRs have been developed for the synthesis of tri- and tetrasubstituted furans from terminal activated olefins and acyl chlorides or anhydrides, often in the presence of a silane (B1218182) reducing agent. This method involves a silane-driven catalytic intramolecular Wittig reaction as a key annulation step mdpi.com. Another approach involves a pseudo-seven component reaction that combines multiple MCRs to generate complex, fully substituted furan derivatives with pseudopeptidic groups, demonstrating significant complexity generation in a one-pot process researchgate.net. Furthermore, MCRs involving aryl glyoxals and Meldrum's acid have been used to construct furan-2(5H)-one derivatives, often in tandem with other heterocyclic formations researchgate.net.
Table 3: Multi-Component Reactions (MCRs) for Furan Synthesis
| Reaction Type | Reactants | Key Transformation | Furan Product Feature | Catalyst/Mediator | References |
| Phosphine-mediated MCR | Terminal activated olefins, Acyl chlorides/anhydrides, Silane | Catalytic intramolecular Wittig reaction | Tri-, tetrasubstituted furans | Catalytic nBu₃P | mdpi.com |
| Pseudo-seven component reaction | Various precursors (e.g., diamines, dicarbonyls, alkynes, isocyanides) | Union of MCRs for complexity generation | Fully substituted furans | N/A | researchgate.net |
| Tandem MCR | Arylglyoxals, Meldrum's acid, other components | Simultaneous formation of furan and other heterocycles | Furan-2(5H)-one derivatives | N/A | researchgate.net |
| Copper(I)-catalyzed radical addition/cyclization | Acetophenones, electron-deficient alkynes | C(sp³)-H bond functionalization, radical cyclization | Multisubstituted furans | Cu(I) salts | researchgate.net |
Sustainable and Biomass-Derived Synthetic Routes to Vinylfurans
The utilization of biomass-derived feedstocks, such as acetylfurans, offers a sustainable pathway to valuable chemicals like vinylfurans. These routes typically involve catalytic transformations that are efficient and minimize waste.
Catalytic Reduction of Acetylfurans
A significant advancement in sustainable synthesis involves the catalytic reduction of biomass-derived acetylfurans to furyl alcohols, followed by dehydration to vinylfurans. This two-step process is highly efficient and can achieve nearly 100% carbon efficiency osti.govosti.govacs.orgacs.orgacs.org.
The reduction step typically employs copper chromite catalysts, often in the presence of ethanol (B145695) as a solvent, which also acts as a promoter. This method allows for the nearly quantitative reduction of the carbonyl group in acetylfurans to the corresponding furyl alcohol osti.govosti.govacs.orgacs.orgacs.orgresearcher.life. For example, 2-acetylfuran (B1664036) is reduced to furyl alcohol, and 2-acetyl-5-methylfuran (B71968) is reduced to 5-methylfuryl ethanol osti.govacs.org. This approach contrasts with older methods that required much higher temperatures acs.org.
Table 4: Catalytic Reduction of Acetylfurans to Furyl Alcohols
| Starting Material | Product (Furyl Alcohol) | Catalyst | Promoter/Solvent | Yield/Selectivity | References |
| 2-Acetylfuran | Furyl alcohol | Copper chromite | Ethanol | Nearly quantitative | osti.govosti.govacs.orgacs.orgacs.orgresearcher.life |
| 2-Acetyl-5-methylfuran | 5-Methylfuryl ethanol | Copper chromite | Ethanol | Nearly quantitative | osti.govacs.org |
| 2-Acetylfuran | Furyl alcohol | Sodium borohydride | Methanol | High | osti.govacs.org |
Subsequent Dehydration Pathways to Vinyl Compounds
Following the catalytic reduction, the resulting furyl alcohols are subjected to dehydration to yield the desired vinylfurans. This step is crucial for introducing the vinyl group. Solid-acid catalysts are commonly employed for this transformation osti.govosti.govacs.orgacs.orgacs.org.
A key challenge in this dehydration step is catalyst deactivation due to the formation of oligomeric species. However, catalyst activity can often be partially recovered through calcination osti.govosti.govacs.org. Optimization of reaction conditions, particularly the choice of solvent, can significantly improve selectivity. Using nitrobenzene (B124822), a polar aprotic solvent, has been shown to increase the selectivity for vinylfurans to up to 85%, allowing for high purity isolation via distillation osti.govosti.govacs.org. Other solvents like GVL, dodecane, and toluene (B28343) have also been investigated, with nitrobenzene showing superior results in minimizing undesired side reactions such as humin formation osti.gov. The dehydration of furyl alcohols to vinylfurans is an elimination reaction, typically catalyzed by acids or bases, where a water molecule is removed to form the alkene jove.compearson.com.
Table 5: Dehydration of Furyl Alcohols to Vinylfurans
| Starting Material (Furyl Alcohol) | Product (Vinylfuran) | Catalyst Type | Solvent | Selectivity (max) | Key Challenge | References |
| Furyl alcohol | 2-Vinylfuran | Solid-acid | Nitrobenzene | Up to 85% | Catalyst deactivation | osti.govosti.govacs.orgacs.org |
| 5-Methylfuryl ethanol | 2-Vinyl-5-methylfuran | Solid-acid | Nitrobenzene | Up to 85% | Catalyst deactivation | osti.govosti.govacs.orgacs.org |
| 3-(1-Hydroxyethyl)furan | This compound | Acid catalyst | Various | N/A | Polymerization side reactions | osti.govjove.compearson.com |
Compound List:
this compound
2-Vinylfuran (2-VF)
2-Vinyl-5-methylfuran (2-VMF)
5-Hydroxymethyl-2-vinylfuran (5-HMVF)
5-Acetoxymethyl-2-vinylfuran (5-MMVF)
3-Vinyl-2,5-dihydrofuran
2-Acetylfuran
2-Acetyl-5-methylfuran
Furyl alcohol
5-Methylfuryl ethanol
3-(1-Hydroxyethyl)furan
Mechanistic Investigations of 3 Vinylfuran Reactivity
Diels-Alder Reactions and Cycloadditions
The furan (B31954) nucleus, despite its aromatic character, can function as a diene in [4+2] cycloaddition reactions. The vinyl group at the 3-position introduces additional complexity and synthetic possibilities, allowing for both intramolecular and intermolecular transformations. The reactivity of the furan ring in these reactions is generally lower than that of non-aromatic dienes, and the reactions are often reversible. researchgate.netnih.gov
In the Intramolecular Diels-Alder reaction of a Furan (IMDAF), the furan ring acts as the diene, and a dienophile is tethered to it. Specifically, in the context of 3-vinylfuran derivatives, the dienophile is typically attached via a chain to either the furan ring or the vinyl group. This intramolecular setup increases the effective concentration of the reacting partners, often facilitating reactions that would be sluggish in an intermolecular fashion. youtube.com The Intramolecular Diels-Alder Vinylarene (IMDAV) reaction is a subset of this class where the vinyl-substituted aromatic ring participates in the cycloaddition. nih.gov
In intramolecular Diels-Alder reactions, the regioselectivity is typically dictated by the length and constitution of the tether connecting the diene and dienophile. Stereoselectivity, particularly the formation of endo versus exo products, is a critical aspect. While the endo product is often kinetically favored in intermolecular Diels-Alder reactions due to secondary orbital interactions, conformational constraints imposed by the tether in an intramolecular setup can override this preference, leading to the thermodynamically more stable exo product. youtube.com In some tandem reaction sequences involving vinylfuran derivatives, a high level of stereoselectivity has been observed, leading to a single pair of enantiomers. nih.gov
The electronic nature of substituents on the furan ring significantly influences the outcome of Diels-Alder reactions. Electron-donating groups on the furan ring generally increase the Highest Occupied Molecular Orbital (HOMO) energy, enhancing reactivity in normal-electron-demand Diels-Alder reactions. rsc.org Conversely, electron-withdrawing groups decrease the HOMO energy, reducing reactivity. rsc.orgmdpi.com
In a notable exception, computational studies on intramolecular reactions of nitrofurans with tethered electron-poor dienophiles showed that these reactions proceed more rapidly than with non-nitrated furans. nih.gov This is attributed to a switch from a normal to an inverse-electron-demand mechanism and stabilization of a partial positive charge on the nitro-substituted carbon in the transition state. nih.gov
| Substituent Type on Furan Ring | Expected Effect on Reactivity (Normal Demand) | Reference |
| Electron-Donating | Increase | rsc.org |
| Electron-Withdrawing | Decrease | rsc.orgmdpi.com |
| Nitro Group (Intramolecular) | Increase (via inverse-electron-demand) | nih.gov |
This compound can participate in intermolecular Diels-Alder reactions where the furan ring serves as the diene against an external dienophile. The reactivity in these cases is subject to the general principles of furan cycloadditions. Furans with electron-donating groups are effective substrates, whereas those with electron-withdrawing groups show low reactivity. mdpi.com The reactions are often reversible, and the position of the equilibrium is sensitive to temperature. researchgate.net For furan/alkene cycloadditions, exo isomers are typically more stable and are favored under thermodynamic control (higher temperatures), while endo isomers are kinetically preferred at lower temperatures. mdpi.com The use of Lewis acid catalysts can sometimes be necessary to promote the reaction, especially with less reactive dienophiles. nih.gov
Computational studies, often using Density Functional Theory (DFT), have been employed to investigate the mechanisms of Diels-Alder reactions involving the furan ring. Studies on the reaction between furan and methyl vinyl ketone, both uncatalyzed and BF₃-catalyzed, predict that the transition states are relatively concerted but highly asynchronous. nih.gov This asynchronicity means that the two new sigma bonds are not formed to the same extent in the transition state.
Further computational work on intramolecular nitrofuran Diels-Alder reactions also supports a highly asynchronous transition state. nih.gov This pathway allows for easier bond formation, particularly between sterically hindered carbons. nih.gov The activation strain model has also been used to quantitatively analyze trends in both reactivity and selectivity in furan Diels-Alder reactions. rsc.org These computational models provide a foundational understanding of the likely mechanistic pathways for the cycloaddition reactions of this compound.
Intramolecular Diels-Alder Reactions of Vinylfurans (IMDAF/IMDAV)
Oxidative Rearrangements and Functionalization Pathways
Beyond cycloadditions, this compound is a substrate for oxidative rearrangement reactions that provide novel routes to other functionalized heterocycles. A key transformation involves the conversion of 3-vinylfurans into 2-substituted 3-furfurals. acs.org
This process can be initiated by the Sharpless asymmetric dihydroxylation of the vinyl group on this compound, which produces an enantioenriched diol. This diol intermediate can then undergo an oxidative rearrangement when treated with reagents like N-Bromosuccinimide (NBS). This rearrangement furnishes enantioenriched 2-substituted 3-furfurals with an excellent transfer of asymmetry. acs.org Mechanistic studies involving deuterium labeling suggest that this oxidative rearrangement proceeds through an unsaturated 1,4-dialdehyde intermediate. The subsequent cyclization of an alcohol onto an aldehyde group, followed by the elimination of water, leads to rearomatization and the formation of the substituted furan product. acs.org This pathway represents a powerful method for the selective functionalization of the furan core, starting from this compound. acs.org
Asymmetric Dihydroxylation of 3-Vinylfurans
The asymmetric dihydroxylation of 3-vinylfurans represents a powerful method for introducing chirality and creating valuable synthetic intermediates. The Sharpless asymmetric dihydroxylation is a well-established and highly effective protocol for this transformation. This reaction converts the alkene functionality of the vinyl group into a vicinal diol with high enantioselectivity.
The process employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine-based ligand. The choice of ligand, typically either a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD), dictates the facial selectivity of the dihydroxylation, leading to the formation of one of two possible enantiomers of the diol. A stoichiometric co-oxidant, such as potassium ferricyanide(III) or N-methylmorpholine N-oxide (NMO), is used to regenerate the osmium tetroxide catalyst, allowing it to be used in substoichiometric amounts.
Enantioenriched disubstituted furans can be effectively prepared starting with this method. The resulting enantioenriched diols are versatile intermediates that can be used in subsequent synthetic steps with a high degree of stereochemical control.
Mechanisms of Oxidative Rearrangement to Substituted Furfurals
The enantioenriched diols produced from the asymmetric dihydroxylation of 3-vinylfurans can undergo a novel oxidative rearrangement to yield 2-substituted 3-furfurals. This transformation not only modifies the functional group but also involves a rearrangement of the substituent pattern on the furan ring, with excellent transfer of asymmetry from the diol to the final product. ethernet.edu.et
The mechanism of this oxidative rearrangement is proposed to proceed through a key unsaturated 1,4-dialdehyde intermediate. ethernet.edu.et The reaction is typically initiated by an oxidizing agent, such as N-bromosuccinimide (NBS). The process is believed to involve the following steps:
Oxidative Cleavage: The vicinal diol is oxidatively cleaved, leading to the opening of the furan ring and the formation of an unsaturated 1,4-dialdehyde.
Cyclization: The alcohol, formed from the reduction of one of the aldehyde groups, then cyclizes onto the other aldehyde.
Dehydration and Rearomatization: The resulting intermediate undergoes elimination of water, which leads to the reformation of the aromatic furan ring, now with the substituent installed at the 2-position and a formyl group at the 3-position. ethernet.edu.et
This oxidative rearrangement provides a strategic route to enantioenriched 2-substituted 3-furfurals, which are valuable building blocks in the synthesis of complex molecules, including natural products like (-)-canadensolide. ethernet.edu.et
Hydroacylation Reactions
Rhodium-Catalyzed Intramolecular Hydroacylation of this compound-2-carboxaldehydes
Rhodium-catalyzed intramolecular hydroacylation is an atom-economical method for the synthesis of cyclic ketones. This reaction involves the intramolecular addition of an aldehyde C-H bond across an alkene. Research has demonstrated that this protocol can be successfully applied to this compound-2-carboxaldehydes to generate the corresponding oxygen-containing heterocyclic ketones. rsc.org
The reaction utilizes a rhodium catalyst, often in conjunction with a chiral phosphine ligand, to facilitate the cyclization. The process involves the coordination of the rhodium catalyst to the alkene and the oxidative addition of the aldehyde C-H bond. This is followed by migratory insertion of the alkene into the rhodium-hydride bond and subsequent reductive elimination to yield the cyclic ketone product and regenerate the active catalyst.
Enantioselectivity in Catalytic Hydroacylation Processes
A key advantage of the rhodium-catalyzed intramolecular hydroacylation of this compound-2-carboxaldehydes is the ability to achieve high levels of enantioselectivity. rsc.org The use of chiral ligands, such as chiral diphosphines, is crucial for controlling the stereochemical outcome of the reaction. These ligands create a chiral environment around the rhodium metal center, which directs the approach of the substrate and influences the stereochemistry of the key bond-forming steps.
Studies have shown that this methodology can produce chiral, non-racemic oxygen-containing heterocycles with excellent enantioselectivities, often in the range of 97-99% enantiomeric excess (ee). researchgate.net The specific choice of chiral ligand and reaction conditions can be optimized to maximize both the chemical yield and the enantioselectivity of the desired cyclized product.
| Substrate Type | Catalyst System | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| This compound-2-carboxaldehydes | Rhodium-based catalyst | 71-91% | 97-99% | rsc.orgresearchgate.net |
Reactions with Organometallic Reagents for Derivatization
Organometallic reagents are fundamental tools in organic synthesis for the formation of carbon-carbon bonds. In the context of this compound, organometallic reagents, particularly Grignard reagents, are instrumental in its synthesis from commercially available precursors.
The synthesis of this compound can be achieved via a Grignard reaction starting from furan-3-carbaldehyde. clockss.org In this procedure, a Grignard reagent, such as that formed from magnesium turnings and chlorotrimethylsilane, is prepared in an etheral solvent like diethyl ether (Et₂O). This reagent then adds to the aldehyde group of furan-3-carbaldehyde. A subsequent workup with aqueous acid facilitates the elimination of the hydroxyl group, leading to the formation of the vinyl group and yielding this compound. clockss.org This demonstrates a key transformation where an organometallic reagent is used to construct the this compound molecule itself.
| Starting Material | Organometallic Reagent Precursors | Solvent | Product | Reference |
|---|---|---|---|---|
| Furan-3-carbaldehyde | Mg turnings, Chlorotrimethylsilane | Dry Et₂O | This compound | clockss.org |
Other Transformation Pathways and Rearrangement Processes
Beyond the reactions discussed, this compound can participate in various other transformations, most notably pericyclic reactions such as Diels-Alder cycloadditions. The vinylfuran system can act as a diene, where the vinyl group and the adjacent double bond of the furan ring participate in a [4+2] cycloaddition with a suitable dienophile.
Research has shown that when this compound reacts with a highly reactive dienophile like dimethyl acetylenedicarboxylate (B1228247) (DMAD), both intra-annular (involving the furan ring's diene system) and extra-annular (involving the vinyl group and a furan double bond) cycloadditions can occur. core.ac.uk This dual reactivity highlights the complex electronic nature of the molecule. The Diels-Alder reaction provides a powerful route to construct bicyclic and polycyclic frameworks from the this compound scaffold.
Furthermore, this compound has been noted to participate in more complex, metal-mediated rearrangement reactions. For instance, its involvement has been observed in studies of copper-catalyzed dearomatization reactions, where the ultimate regiochemical outcome is influenced by a Cope rearrangement, a type of clockss.orgclockss.org-sigmatropic rearrangement. nih.gov This suggests that under appropriate catalytic conditions, the vinylfuran skeleton is susceptible to concerted pericyclic rearrangements, further expanding its synthetic utility.
Catalytic Systems in 3 Vinylfuran Chemistry
Transition Metal Catalysis in 3-Vinylfuran Synthesis and Transformations
Transition metal catalysts are pivotal in the construction and functionalization of the furan (B31954) ring. Palladium, copper, rhodium, and gold complexes have demonstrated significant utility in forging the carbon-carbon and carbon-heteroatom bonds necessary for furan synthesis and its subsequent transformations.
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in furan chemistry is well-documented. While direct palladium-catalyzed synthesis specifically targeting this compound is not extensively detailed in the provided search results, related methodologies for the synthesis of substituted furans and tetrahydrofurans highlight the potential of this approach.
A notable strategy involves a Michael–Heck approach, which utilizes sequential phosphine–palladium catalysis for the preparation of various polyalkyl furans from readily available precursors. nih.govescholarship.org This method has proven versatile in the total synthesis of several furan natural products. nih.govescholarship.org For instance, in the synthesis of sesquirosefuran and mikanifuran, the formation of 3-methyl-2-vinylfuran as a side product has been observed, suggesting that palladium-catalyzed pathways can indeed lead to vinylfuran structures. nih.gov
Furthermore, palladium catalysts are effective in the synthesis of tetrahydrofuran (B95107) derivatives. Stereoselective synthesis of substituted tetrahydrofurans can be achieved through the palladium-catalyzed reactions of aryl and vinyl bromides with γ-hydroxy terminal alkenes. nih.govscispace.com Additionally, palladium(0)-catalyzed [3 + 2]-cycloaddition of vinylcyclopropanes with ketenes offers another route to highly substituted tetrahydrofurans. scispace.com While these methods yield saturated furan rings, they underscore the capability of palladium catalysts to facilitate complex cyclization reactions that could potentially be adapted for the synthesis of unsaturated vinylfurans. The Heck arylation of 2,3-dihydrofuran (B140613) using various palladium precursors also demonstrates the utility of palladium in functionalizing furan rings. mdpi.com
Table 1: Examples of Palladium-Catalyzed Reactions in Furan Chemistry
| Catalyst System | Reaction Type | Substrates | Products | Reference |
| Phosphine-Palladium | Michael-Heck | (Z)-β-halo allylic alcohols, activated alkynes | Polyalkyl furans | nih.govescholarship.org |
| Pd₂(dba)₃ / P(o-tol)₃ | Cyclization | γ-hydroxy terminal alkenes, aryl/vinyl bromides | Substituted tetrahydrofurans | nih.govscispace.com |
| Pd(PPh₃)₄ | [3+2]-Cycloaddition | Vinylcyclopropanes, ketenes | Highly substituted tetrahydrofurans | scispace.com |
| [PdCl(allyl)]₂ | Heck Arylation | 2,3-dihydrofuran, iodobenzene | 2-phenyl-2,3-dihydrofuran | mdpi.com |
Copper-based catalysts offer a complementary approach to the synthesis of furan derivatives, often providing different reactivity and selectivity compared to palladium. Although specific examples of copper-catalyzed synthesis of this compound are not prominent in the search results, related transformations highlight the potential of copper catalysis in this area.
One relevant application is the copper-catalyzed rearrangement of vinyl oxiranes, which leads to the formation of 2,5-dihydrofurans in excellent yields. nih.gov This ring expansion protocol, utilizing electrophilic copper(II) acetylacetonate (B107027) catalysts, demonstrates the ability of copper to mediate the formation of unsaturated five-membered oxygen heterocycles. nih.gov
Copper catalysts are also employed in enantioselective allylic substitution reactions with vinylboron reagents, which can be used to form carbon-carbon bonds adjacent to a double bond. nih.gov This type of transformation could potentially be applied to introduce a vinyl group onto a suitable furan precursor. Additionally, copper catalysis is utilized in the synthesis of furan-2-ylmethylboranes through a three-component cascade strategy and in the synthesis of vinyl sulfides. rsc.orgorganic-chemistry.org While not directly producing this compound, these methods showcase the versatility of copper in forming key structural motifs found in vinylfuran compounds.
Table 2: Overview of Copper-Catalyzed Reactions Relevant to Furan Synthesis
| Catalyst System | Reaction Type | Substrates | Products | Reference |
| Copper(II) acetylacetonate | Rearrangement | Vinyl oxiranes | 2,5-dihydrofurans | nih.gov |
| NHC-Cu complexes | Enantioselective Allylic Substitution | Vinylboron reagents, allylic phosphates | Chiral 1,4-dienes | nih.gov |
| Copper catalyst | Three-component cascade | Aldehydes, alkynes, diboron (B99234) reagents | Furan-2-ylmethylboranes | rsc.org |
| [Cu(phen)(PPh₃)₂]NO₃ | Cross-coupling | Vinyl halides, thiols | Vinyl sulfides | organic-chemistry.org |
Rhodium-catalyzed hydroacylation represents a powerful, atom-economical method for the formation of ketones from aldehydes and unsaturated substrates. escholarship.org This transformation involves the activation of an aldehydic C-H bond and its subsequent addition across a double or triple bond. researchgate.net While the direct hydroacylation of this compound is not specifically described in the provided search results, the general principles of rhodium-catalyzed hydroacylation suggest its potential applicability.
The intramolecular version of this reaction is well-established for the synthesis of five-membered cyclic ketones from 4-alkenals. escholarship.org In the context of furan chemistry, rhodium(III)-catalyzed C-H bond functionalization has been utilized for the synthesis of furans from α,β-unsaturated oximes and aldehydes. nih.gov This annulation approach involves the addition of an alkenyl C-H bond across the aldehyde C=O bond. nih.gov
Given that this compound possesses a reactive vinyl group, it could potentially serve as a substrate in an intermolecular hydroacylation reaction with an aldehyde, leading to the formation of a β-furyl ketone. The success of such a transformation would depend on the reactivity and selectivity of the rhodium catalyst in activating the vinyl group of the furan derivative.
Gold catalysts have emerged as powerful tools for the synthesis of a wide variety of substituted furans due to their strong affinity for activating alkynes, allenes, and alkenes. organic-chemistry.orgmdpi.com Although the direct synthesis of this compound using gold catalysis is not explicitly mentioned in the search results, several gold-catalyzed methodologies for constructing the furan core are highly relevant.
One prominent approach involves the gold-catalyzed intermolecular cascade reaction of propargyl alcohols and alkynes. organic-chemistry.org This one-pot, three-step reaction, often using a combination of triazole-gold (TA-Au) and copper catalysts, provides access to di-, tri-, and tetrasubstituted furans with a broad substrate scope. organic-chemistry.org Another strategy utilizes the gold(III)-catalyzed propargylic substitution of N-tosylpropargyl amines with 1,3-dicarbonyl compounds, followed by cycloisomerization to afford polysubstituted furans. mdpi.com
Organocatalysis and Metal-Free Approaches in this compound Chemistry
In recent years, organocatalysis and metal-free synthetic methods have gained significant traction as sustainable alternatives to transition metal catalysis. While specific applications of these approaches to the synthesis of this compound are not detailed in the provided search results, general metal-free strategies for furan synthesis have been developed.
One such method is a facile, one-flask synthesis of multi-substituted furans from 3-chloro-3-phenyldiazirines and α,β-alkenyl ketones mediated by BF₃·Et₂O. rsc.org This protocol involves a formal [4 + 1] reaction that proceeds through cyclopropanation, Cloke–Wilson rearrangement, and elimination of HCl to furnish the furan products in moderate to good yields. rsc.org This approach offers the advantages of being metal- and oxidant-free, having mild reaction conditions, and a broad substrate scope. rsc.org By carefully selecting the α,β-alkenyl ketone, it may be possible to introduce a vinyl substituent at the 3-position of the furan ring.
Application of Solid-Acid Catalysts in Vinylfuran Production
Solid-acid catalysts, particularly zeolites, play a crucial role in the production of vinylfurans from biomass-derived feedstocks. osti.gov This approach is of significant interest for the sustainable production of valuable chemicals. The synthesis of vinylfurans typically involves a two-step process: the reduction of an acetylfuran to a furyl alcohol, followed by the dehydration of the alcohol using a solid-acid catalyst. osti.gov
Zeolites, such as H-ZSM-5, have been shown to be effective catalysts for the dehydration of furylethanol to produce vinylfuran. osti.gov The selectivity of this reaction can be influenced by the choice of solvent, with polar aprotic solvents like nitrobenzene (B124822) leading to higher selectivity. osti.gov While the primary product discussed in the context of biomass conversion is often 2-vinylfuran, the general applicability of solid-acid catalysts for the dehydration of furyl alcohols suggests that this compound could potentially be produced from the corresponding 3-(1-hydroxyethyl)furan precursor. The conversion of furanic compounds over zeolite catalysts can, however, be accompanied by side reactions such as oligomerization and coke formation, which can lead to catalyst deactivation. tue.nl
Table 3: Solid-Acid Catalysts in Vinylfuran Production
| Catalyst | Reaction | Substrate | Product | Key Findings | Reference |
| H-ZSM-5 | Dehydration | Furylethanol | Vinylfuran | Solvent effects on selectivity; polar aprotic solvents increase selectivity. | osti.gov |
| Zeolite HY | Diels-Alder/Dehydration | 2,5-dimethylfuran, ethylene (B1197577) | p-xylene | Competing hydrolysis and alkylation reactions observed. | N/A |
| Lewis-Acidic Zeolites (Sn-, Zr-, Hf-BEA) | Diels-Alder | Furan, methyl acrylate | Oxanorbornene derivatives | Zeolites enhance the electrophilic character of the dienophile. | researchgate.net |
Optimization of Catalytic Conditions: Influence of Catalyst Loading, Solvent, and Temperature
Catalyst Loading: The amount of catalyst used, or catalyst loading, is a critical parameter that can significantly influence reaction rates and product yields. While a higher catalyst loading can lead to increased conversion rates, it may also promote undesired side reactions or product decomposition. Conversely, a lower loading might result in sluggish or incomplete reactions. Research into furan derivatives demonstrates that optimizing catalyst loading is essential for maximizing the desired product yield while minimizing catalyst waste and cost. For instance, studies on related furan syntheses have shown that a systematic investigation of catalyst concentration is necessary to identify the optimal balance for efficient conversion.
Solvent Effects: The choice of solvent plays a multifaceted role in catalytic reactions involving furan compounds. Solvents can affect the solubility of reactants, stabilize transition states, and in some cases, directly participate in the reaction mechanism. The polarity and coordinating ability of the solvent can alter the catalyst's activity and selectivity. For example, in palladium-catalyzed syntheses of functionalized furans, solvents like dioxane have been found to be optimal due to a favorable balance of dielectric constant and boiling point, which enhances catalyst-substrate interactions. The selection of an appropriate solvent is therefore a key step in designing an efficient catalytic system for this compound.
Temperature Influence: Reaction temperature is a fundamental parameter that governs the kinetics of catalytic reactions. Higher temperatures generally increase the reaction rate but can also lead to decreased selectivity and catalyst deactivation through mechanisms like sintering or coking. For many catalytic processes involving furans, a specific temperature range is optimal for achieving high yields. For example, in the synthesis of furan compounds via pyrolysis, the catalytic temperature is a dominant factor affecting the product distribution. Determining the optimal temperature for reactions involving this compound requires careful experimental evaluation to maximize product formation while preserving the catalyst's integrity and lifespan.
Table 1: Key Parameters in the Optimization of Catalytic Conditions for Furan Derivatives
| Parameter | Influence on Reaction | General Optimization Strategy |
|---|---|---|
| Catalyst Loading | Affects reaction rate, conversion, and potential for side reactions. | Systematically vary the catalyst amount to find the lowest effective concentration that provides high yield and selectivity. |
| Solvent | Influences reactant solubility, catalyst activity, and reaction pathway. | Screen a range of solvents with varying polarities and coordinating abilities to identify the one that maximizes the desired product formation. |
| Temperature | Governs reaction kinetics, selectivity, and catalyst stability. | Conduct reactions at various temperatures to determine the optimal point that balances reaction speed with product selectivity and catalyst longevity. |
Catalyst Deactivation and Regeneration Studies
A significant challenge in industrial catalytic processes is the inevitable loss of catalyst activity and/or selectivity over time, a phenomenon known as deactivation. For catalytic systems involving furan derivatives, deactivation can occur through several mechanisms, including poisoning, fouling (coking), and thermal degradation.
Catalyst Deactivation:
Poisoning: This occurs when impurities in the reaction stream strongly adsorb to the active sites of the catalyst, rendering them inactive.
Fouling: The deposition of carbonaceous materials, often referred to as coke, on the catalyst surface can block active sites and pores, leading to a loss of activity. This is a common issue in reactions involving organic molecules at elevated temperatures.
Understanding the specific mechanisms of deactivation is crucial for developing strategies to mitigate these effects and extend the catalyst's operational lifetime.
Catalyst Regeneration: The ability to regenerate a deactivated catalyst is of immense economic and environmental importance. Regeneration aims to restore the catalyst's activity to its initial state. Common regeneration techniques include:
Calcination: This involves heating the catalyst in the presence of air or an inert gas to burn off deposited coke.
Solvent Washing: Organic or inorganic solvents can be used to dissolve and remove poisons or foulants from the catalyst surface. For instance, studies on spent catalysts from furfural (B47365) decarbonylation have explored the use of various solvents for regeneration.
Chemical Treatment: Treating the deactivated catalyst with specific chemical agents can help to redisperse sintered metal particles or remove strongly bound poisons.
Research into the regeneration of catalysts used in furan chemistry has shown that the effectiveness of a particular method depends on the nature of the catalyst and the cause of deactivation. For example, modifying regenerated catalysts with d-metal additives has been shown to improve their stability and activity in furfural decarbonylation processes.
Table 2: Common Catalyst Deactivation Mechanisms and Regeneration Methods
| Deactivation Mechanism | Description | Common Regeneration Method(s) |
|---|---|---|
| Poisoning | Strong chemisorption of impurities on active sites. | Chemical treatment, washing with specific solvents. |
| Fouling (Coking) | Deposition of carbonaceous material on the catalyst surface. | Calcination (controlled burning of coke). |
| Sintering | Thermal agglomeration of active metal particles. | High-temperature treatment with reactive gases to redisperse metal particles. |
Applications of 3 Vinylfuran in Complex Molecule Synthesis
Construction of Polycyclic and Fused Heterocyclic Systems
3-Vinylfuran and its derivatives are instrumental in building fused and polycyclic ring systems, often through cascade or tandem reaction sequences that efficiently assemble molecular complexity.
| Reaction Type | Substrate Class | Product Class | Key Features |
| Ugi/Intramolecular Diels–Alder | Vinylfuran derivatives (e.g., 3-(furan-2-yl)acrylaldehyde) | Furo[2,3-f]isoindole derivatives | High stereoselectivity, excellent yields |
| 1,3-Butadienylfuran derivatives | Furo[2,3-f]isoindole derivatives | Efficient construction of fused heterocyclic core |
While intramolecular cyclization reactions are a cornerstone of complex molecule synthesis, specific methodologies detailing the formation of furanodecalin structures directly from this compound via intramolecular cyclization are not prominently featured in the provided search results. Research into the asymmetric hydroformylation of 2- and 3-vinylfurans exists researchgate.net, indicating general interest in their functionalization, but direct pathways to furanodecalins are not explicitly described.
Role as a Key Intermediate in Natural Product Synthesis
This compound and its functionalized analogues serve as critical intermediates in the synthesis of various natural products, leveraging its inherent structure for stereoselective transformations.
The synthetic utility of 3-vinylfurans is particularly evident in their role as precursors for furan-containing natural products.
(-)-Canadensolide: Enantioenriched 2-substituted 3-furfurals, crucial intermediates for the synthesis of (-)-Canadensolide, can be prepared from 3-vinylfurans. This is achieved through the Sharpless asymmetric dihydroxylation of 3-vinylfurans, followed by an oxidative rearrangement of the resulting enantioenriched diols. This methodology provides an excellent transfer of asymmetry, enabling the enantioselective preparation of key building blocks for this natural product nih.govacs.orgresearchgate.netacs.orgresearchgate.net.
Isospongian Diterpenoids: Isospongian diterpenoids, such as marginatafuran (B1257815) and its derivatives, are a class of natural products characterized by a furan (B31954) moiety within their tetracyclic structure. Synthetic efforts towards these complex molecules often involve strategies that incorporate or construct furan rings. While specific routes utilizing this compound as a direct precursor are not detailed in the provided literature snippets, the presence of furan rings in these natural products underscores the relevance of furan chemistry in their synthesis researchgate.netmdpi.com.
Furanomycin: The total synthesis of (+)-Furanomycin and its stereoisomers has been accomplished through various enantioselective routes. These syntheses often involve the construction or functionalization of furan rings. Although specific pathways directly employing this compound as a precursor are not explicitly detailed in the provided search results, the synthesis of related furan-containing compounds and the general importance of furan scaffolds in natural product synthesis are well-established researchgate.netacs.orgrsc.org.
| Natural Product | Role of this compound / Related Vinylfurans | Key Synthetic Step/Methodology | Outcome |
| (-)-Canadensolide | Intermediate precursor | Sharpless asymmetric dihydroxylation of 3-vinylfurans followed by oxidative rearrangement | Enantioenriched 2-substituted 3-furfurals with excellent transfer of asymmetry |
| Isospongian Diterpenoids | Furan ring component in target structure | Synthetic strategies often incorporate furan moieties; direct precursor role of this compound not explicitly detailed. | Complex tetracyclic structures containing furan rings |
| Furanomycin | Potential furan ring precursor | Enantioselective synthesis routes involving furan ring construction or functionalization; direct precursor role not explicit. | Synthesis of (+)-Furanomycin and stereoisomers |
The development of stereoselective synthetic methodologies is crucial for accessing enantiomerically pure natural products. 3-Vinylfurans are valuable substrates in this regard. The Sharpless asymmetric dihydroxylation, when applied to 3-vinylfurans, yields enantioenriched diols. These diols can then be subjected to oxidative rearrangement conditions to furnish enantioenriched 2-substituted 3-furfurals with a high degree of stereocontrol nih.govacs.orgresearchgate.netacs.orgresearchgate.net. This approach provides a reliable method for generating chiral furan-based building blocks essential for the stereoselective synthesis of complex natural products. While studies have also explored asymmetric aminohydroxylation of 2-vinylfuran for deoxymannojirimycin synthesis, the principle highlights the broader utility of vinylfurans in asymmetric synthesis capes.gov.br.
| Methodology | Substrate | Target | Key Outcome |
| Sharpless Asymmetric Dihydroxylation | 3-Vinylfurans | Enantioenriched diols | High transfer of asymmetry |
| Oxidative Rearrangement | Enantioenriched diols (from 3-vinylfurans) | Enantioenriched 2-substituted 3-furfurals | Excellent transfer of asymmetry, chiral precursors for natural products |
| Asymmetric Aminohydroxylation (on 2-vinylfuran) | 2-Vinylfuran | β-hydroxyfurfurylamines | High enantiomeric excess (>86%) |
Precursors for Biologically Active Compounds
Synthesis of Resveratrol (B1683913) Derivatives
Resveratrol, a naturally occurring polyphenol found in grapes and other plants, is renowned for its antioxidant, anti-inflammatory, and cardioprotective properties thegoodscentscompany.com. The interest in its therapeutic potential has spurred research into the synthesis of its derivatives, aiming to enhance its efficacy, bioavailability, or target specific biological pathways. This compound has been employed in the creation of synthetic resveratrol derivatives, contributing to the development of compounds with potentially improved or novel biological activities.
One notable example is the synthesis of 3-[2-(3,5-Dimethoxyphenyl)vinyl]furan (DPVF) , which has been identified as a synthetic resveratrol derivative derpharmachemica.comresearchgate.net. Research has demonstrated that DPVF exhibits significant neuroprotective effects, offering greater protection than resveratrol itself against neuronal cell damage induced by oxygen and glucose deprivation in rat hippocampal slice cultures derpharmachemica.comresearchgate.net. Furthermore, DPVF has been shown to inhibit ATP depletion under such conditions and demonstrates neuroprotection against ischemic damage in rats, including inhibition of malondialdehyde (MDA) formation in brain tissue researchgate.net. These findings underscore the utility of this compound in generating resveratrol analogues with potent biological activities.
Table 1: Synthetic Resveratrol Derivative Derived from this compound
| Compound Name | Key Structural Feature | Reported Biological Activity | Citation(s) |
| 3-[2-(3,5-Dimethoxyphenyl)vinyl]furan (DPVF) | Furan ring with a vinyl linkage to a dimethoxyphenyl group | Neuroprotective against ischemic damage; inhibits ATP depletion following oxygen and glucose deprivation; inhibits MDA formation. More protective than resveratrol in some models. | derpharmachemica.comresearchgate.net |
Formation of Diverse Pharmaceutical Intermediates
The chemical reactivity of the vinyl group and the furan ring in this compound makes it a valuable precursor for a wide array of pharmaceutical intermediates. Its ability to participate in various cycloaddition and functionalization reactions allows for the efficient construction of complex heterocyclic scaffolds and chiral building blocks essential for drug discovery and development.
A significant application of this compound lies in its use in asymmetric aminohydroxylation reactions icm.edu.placs.org. This methodology enables the enantioselective synthesis of valuable intermediates such as D- and L-Deoxymannojirimycin icm.edu.pl. Deoxymannojirimycin and its analogues are considered important pharmaceutical intermediates, known for their glycosidase inhibitory activity, which is relevant in the treatment of diseases like diabetes and viral infections icm.edu.pl. Additionally, asymmetric aminohydroxylation of vinylfuran has been utilized for the enantioselective synthesis of N-Cbz-protected 6-amino-6-deoxymannose, -talose, and -gulose acs.org. These amino sugars are critical chiral building blocks in carbohydrate chemistry and are frequently incorporated into complex pharmaceuticals, glycoconjugates, and biologically active molecules.
Beyond these specific examples, this compound is recognized as a precursor for other heterocyclic compounds, including furanones and pyranones, and is employed in the synthesis of organic compounds such as alcohols and amines, which can serve as intermediates in the production of antifungal and antiviral agents apolloscientific.co.uk. The compound 5-vinylfuran-3-acetamide has also been identified as a key intermediate with applications in polymerisation, cross-metathesis, and cycloaddition studies, further demonstrating the versatility of vinylfuran structures in synthetic chemistry rsc.org.
Table 2: Pharmaceutical Intermediates Synthesized Using this compound
| Intermediate Class | Specific Example(s) | Synthetic Strategy Employed | Relevance/Application | Citation(s) |
| Glycosidase Inhibitors | D-Deoxymannojirimycin, L-Deoxymannojirimycin | Asymmetric Aminohydroxylation | Important pharmaceutical intermediates used in the development of drugs for diabetes, viral infections, and lysosomal storage disorders due to their ability to inhibit glycosidases. | icm.edu.pl |
| Amino Sugars | N-Cbz-Protected 6-Amino-6-deoxymannose, -talose, -gulose | Asymmetric Aminohydroxylation | Chiral building blocks for complex pharmaceuticals, glycoconjugates, and biologically active molecules. Essential for synthesizing compounds with specific carbohydrate recognition properties. | acs.org |
| Heterocyclic Compounds | Furanones, Pyranones | Various (general furan chemistry) | Used in the synthesis of pharmaceuticals, including antifungal and antiviral agents. These heterocyclic cores are prevalent in many bioactive molecules. | apolloscientific.co.uk |
| Functionalized Amides | 5-vinylfuran-3-acetamide | Not specified in context | Key intermediate with applications in polymerisation, cross-metathesis, and cycloaddition studies, indicating its utility in building more complex molecular structures. | rsc.org |
| General Organic Compounds (Alcohols, Amines) | N/A (general mention) | Not specified in context | Used in the production of pharmaceuticals such as antifungal and antiviral agents. These functional groups are common starting points for further synthetic elaboration. | apolloscientific.co.uk |
Theoretical and Computational Studies on 3 Vinylfuran
Quantum Mechanical Calculations for Structural and Electronic Properties
Quantum mechanical calculations, particularly DFT, are foundational for understanding the intrinsic properties of molecules like 3-vinylfuran. These methods allow for the detailed examination of molecular geometry, electron distribution, and electronic energy levels, which are critical for predicting chemical behavior and physical properties. Studies often involve optimizing molecular structures to find the lowest energy conformers and calculating various electronic descriptors.
Frontier Molecular Orbital (HOMO/LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in predicting a molecule's reactivity and electronic transitions. Computational studies frequently analyze these frontier molecular orbitals (FMOs) to understand electron donation (HOMO) and acceptance (LUMO) capabilities. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (HLG), is a significant indicator of chemical reactivity and stability thaiscience.infonih.gov. For furan (B31954) derivatives, including vinylfurans, DFT calculations are employed to determine these energy levels, which can then be correlated with experimental data such as ionization potentials, electron affinities, and redox potentials mdpi.comresearchgate.netacs.org. These analyses help in predicting sites susceptible to electrophilic or nucleophilic attack and understanding electronic excitations thaiscience.infomdpi.comchemrxiv.orgbeilstein-journals.org.
| Property/Analysis | Significance | Computational Methods Used | Relevant Sources |
| HOMO/LUMO Energies | Predicts electronic transitions, reactivity, ionization potential, electron affinity, and correlates with experimental redox potentials. | DFT (e.g., B3LYP, ωB97XD), TD-DFT, Semiempirical | thaiscience.infonih.govmdpi.comresearchgate.netacs.orgmdpi.combeilstein-journals.orgrsc.org |
| HOMO-LUMO Gap (HLG) | Indicator of chemical reactivity; narrower gaps often correlate with higher reactivity or specific biological activity. | DFT | nih.gov |
| Orbital Localization | Helps understand site-specific interactions and electronic distribution within the molecule. | DFT | mdpi.comchemrxiv.org |
Elucidation of Reaction Mechanisms and Transition States
Computational chemistry plays a vital role in deciphering complex reaction mechanisms and identifying transition states. For vinylfurans, studies have investigated various reaction types, including Diels-Alder cycloadditions and intramolecular Diels-Alder (IMDA) reactions rsc.orgbeilstein-journals.orgnih.govacs.org. These investigations often involve calculating potential energy surfaces and identifying transition state structures, which are crucial for understanding reaction kinetics and pathways. Phenomena like dynamical bifurcation, where a single transition state leads to multiple products, have been explored using methods like the Artificial Force Induced Reaction (AFIR) method for systems involving vinylfurans rsc.orgnih.gov. Furthermore, computational studies have been used to analyze decomposition mechanisms and the associated energy barriers for furan derivatives mdpi.com.
| Reaction Type / System | Key Computational Findings | Energy Values (Representative) | Relevant Sources |
| Diels-Alder of 2-vinylfuran with 3-methoxycarbonylcyclopentadienone | Exploration of reaction paths, identification of transition states, and analysis of dynamical bifurcation. | Transition state energies reported in kJ/mol (specific values not tabulated in snippets). | rsc.orgnih.gov |
| IMDA reaction and dehydration of furan derivatives | Proposed mechanisms, analysis of transition states, and substituent effects on reactivity. | TS-DA energy: 1.221 kJ/mol; Dehydration re-aromatization barrier: 0.978 kJ/mol | beilstein-journals.org |
| Decomposition of 2-vinylfuran | Calculation of energy barriers for unimolecular dissociation, H-addition, and H-abstraction reactions. | H-abstraction barriers: ~19.7–19.9 kcal/mol; Carbene decomposition barriers: ~58.9–69.1 kcal/mol | mdpi.com |
Prediction of Stereochemical Outcomes
Computational models are increasingly utilized for predicting the stereochemical outcomes of chemical reactions. By analyzing transition state geometries and energy differences between competing pathways, theoretical studies can forecast the major stereoisomers or enantiomers formed in a reaction researchgate.netpku.edu.cnnih.govmit.edu. Factors such as steric and electronic effects, which influence the approach of reactants and the stability of intermediates and transition states, are thoroughly evaluated. For instance, computational studies can elucidate whether a reaction's selectivity is kinetically, thermodynamically, or dynamically controlled, aiding in the rational design of synthetic routes to achieve desired stereochemistry pku.edu.cn.
Thermochemical Investigations of this compound and Derivatives
Thermochemical studies are essential for understanding the energetic stability and properties of molecules. Computational methods, including high-level ab initio calculations and DFT-based approaches like G3 or CBS-QB3, are employed to calculate thermodynamic properties such as enthalpies of formation, vaporization, and combustion for furan derivatives mdpi.comacs.orgacs.org.
A notable finding is that this compound itself has been computationally identified as an optimal solvent in process design studies, based on its favorable thermochemical properties contributing to minimum exergy demand in a heat-integrated process d-nb.info. Furthermore, computational investigations have critically evaluated existing experimental thermochemical data. For example, computed enthalpies of formation for 2-vinylfuran using various theoretical methods suggest that previously determined experimental values might be inaccurate acs.org.
| Compound | Computational Method | Enthalpy of Formation (kJ/mol) | Notes | Source |
| 2-Vinylfuran | CBS-QB3 | ~-10 to -20 (approximate) | Computed values; experimental value deemed likely in error. | acs.org |
| 2-Vinylfuran | CBS-APNO | ~-10 to -20 (approximate) | Computed values; experimental value deemed likely in error. | acs.org |
| 2-Vinylfuran | G3 | ~-10 to -20 (approximate) | Computed values; experimental value deemed likely in error. | acs.org |
| 2-Vinylfuran | NIST (Calculated) | 28.00 ± 4.00 | Gas phase enthalpy of formation. | chemeo.com |
| 2-Vinylfuran | NIST (Calculated) | -10.00 ± 3.00 | Liquid phase enthalpy of formation. | chemeo.com |
Note: Direct computational thermochemical data specifically for this compound is not extensively detailed in the provided snippets, beyond its identification as an optimal solvent based on such calculations d-nb.info. The table above primarily presents data for the closely related 2-vinylfuran, which is often studied using similar computational techniques.
Modeling of Spectroscopic Properties for Predictive Analysis
The modeling of spectroscopic properties is a crucial aspect of computational chemistry, enabling the prediction and interpretation of experimental data such as UV-Vis, IR, and NMR spectra. DFT and semiempirical methods are commonly used to calculate molecular properties that directly relate to spectral signatures. For furan derivatives, these calculations can predict electronic excitation energies, vibrational frequencies, and molecular orbital distributions, aiding in the assignment of observed spectra and the characterization of molecular structures thaiscience.infobeilstein-journals.orgaip.orgresearchgate.net. Furthermore, correlations between computed FMO energies and experimental spectroscopic data, such as UV-Vis absorption or redox potentials, are often established to validate computational models and provide predictive capabilities mdpi.comresearchgate.net.
Structure-Reactivity Relationship Derivations from Computational Models
Computational studies are instrumental in deriving structure-reactivity relationships by analyzing how molecular structure influences chemical behavior. By examining electronic effects, steric hindrance, and the energetic landscape of reactions, computational models allow researchers to understand why certain structural modifications lead to altered reactivity or selectivity thaiscience.infoacs.orgmdpi.comresearchgate.net. For example, the analysis of molecular electrostatic potentials (MEP) and frontier orbital distributions helps identify reactive sites within a molecule, predicting susceptibility to nucleophilic or electrophilic attack thaiscience.info. Computational investigations into reaction mechanisms, including the calculation of activation energies and bond dissociation energies, provide quantitative data to establish these relationships, guiding the design of new molecules with tailored reactivity profiles mdpi.com. The influence of substituents on the furan ring, for instance, has been computationally studied to understand their electronic impact on reaction outcomes beilstein-journals.orgacs.org.
Analytical and Spectroscopic Characterization Methods in 3 Vinylfuran Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 3-vinylfuran. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the furan (B31954) ring and the vinyl group. The protons on the furan ring (at positions 2, 4, and 5) typically appear in the aromatic region of the spectrum, while the vinyl protons will exhibit characteristic splitting patterns (doublet of doublets) due to geminal and vicinal coupling.
¹³C NMR Spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in the this compound molecule will give a distinct signal, with its chemical shift indicating its electronic environment. The carbons of the furan ring and the vinyl group will resonate in their characteristic regions.
Due to the limited availability of experimentally derived public data, predicted NMR data is often used as a reference. The following tables present predicted ¹H and ¹³C NMR chemical shifts for this compound.
Predicted ¹H NMR Data for this compound
| Atom Position | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H2 (furan) | 7.40 | singlet |
| H4 (furan) | 6.41 | singlet |
| H5 (furan) | 7.42 | singlet |
| Hα (vinyl) | 6.55 | doublet of doublets |
| Hβ-cis (vinyl) | 5.15 | doublet |
| Hβ-trans (vinyl) | 5.65 | doublet |
Predicted ¹³C NMR Data for this compound
| Atom Position | Predicted Chemical Shift (ppm) |
|---|---|
| C2 (furan) | 142.8 |
| C3 (furan) | 125.0 |
| C4 (furan) | 110.0 |
| C5 (furan) | 140.0 |
| Cα (vinyl) | 128.0 |
| Cβ (vinyl) | 114.0 |
Predicted data sourced from NMR prediction tools. nmrdb.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz In the case of this compound, the IR spectrum will be characterized by absorption bands corresponding to the vibrations of the furan ring and the vinyl group.
Key expected absorption bands for this compound include:
C-H stretching of the furan ring: These bands are typically observed in the region of 3100-3000 cm⁻¹. vscht.cz
C-H stretching of the vinyl group: The =C-H stretching vibrations are expected to appear at slightly higher wavenumbers than the furan C-H stretches, generally in the 3100-3080 cm⁻¹ range. vscht.cz
C=C stretching of the furan ring: The stretching vibrations of the carbon-carbon double bonds within the furan ring typically give rise to absorptions in the 1600-1400 cm⁻¹ region.
C=C stretching of the vinyl group: This vibration is expected to produce a moderate band in the region of 1680-1640 cm⁻¹. vscht.cz
C-O-C stretching of the furan ring: The characteristic ether linkage in the furan ring will result in a strong absorption band, typically in the 1250-1000 cm⁻¹ range.
C-H bending vibrations: Out-of-plane bending vibrations for the furan and vinyl C-H bonds will appear in the fingerprint region (below 1000 cm⁻¹).
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Furan Ring | C-H stretch | 3100-3000 |
| Vinyl Group | =C-H stretch | 3100-3080 |
| Vinyl Group | C=C stretch | 1680-1640 |
| Furan Ring | C=C stretch | 1600-1400 |
| Furan Ring | C-O-C stretch | 1250-1000 |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z). sci-hub.se For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (94.11 g/mol ). chemspider.com
Electron ionization (EI) is a common method used in mass spectrometry that can cause the molecular ion to fragment into smaller, charged species. The analysis of these fragmentation patterns provides valuable structural information. libretexts.org The fragmentation of furan and its derivatives often involves cleavage of the furan ring or loss of substituents. sci-hub.se
For this compound, some plausible fragmentation pathways include:
Loss of a hydrogen atom: leading to a fragment ion at m/z 93.
Loss of the vinyl group: resulting in a furan cation at m/z 67.
Ring cleavage: The furan ring can undergo complex rearrangements and cleavages, leading to various smaller fragment ions.
Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
|---|---|
| [M]⁺ | 94.041311 |
| [M+H]⁺ | 95.049136 |
| [M+Na]⁺ | 117.03108 |
| [M-H]⁻ | 93.034584 |
Predicted data sourced from PubChem. uni.lu
Chromatographic Techniques for Purity Assessment and Isolation (e.g., Gas Chromatography, High-Performance Liquid Chromatography)
Chromatographic techniques are indispensable for the separation, purification, and purity assessment of volatile organic compounds like this compound.
Gas Chromatography (GC) is particularly well-suited for the analysis of volatile and thermally stable compounds. In GC, the sample is vaporized and passed through a column containing a stationary phase. The components of the sample are separated based on their differential partitioning between the mobile gas phase and the stationary phase. The purity of a this compound sample can be determined by the presence of a single major peak in the chromatogram. GC is often coupled with a mass spectrometer (GC-MS), which allows for the identification of the separated components based on their mass spectra. shimadzu.comrestek.com The analysis of furan and its derivatives in various samples is commonly performed using GC-MS. nih.gov
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be used for the analysis and purification of furan derivatives. dgaequipment.comshimadzu.com In HPLC, the sample is dissolved in a liquid solvent (mobile phase) and pumped at high pressure through a column packed with a solid adsorbent (stationary phase). Separation is achieved based on the differential interactions of the analytes with the stationary phase. HPLC is particularly useful for less volatile or thermally sensitive compounds. dgaequipment.comshimadzu.com
The choice between GC and HPLC for the analysis of this compound depends on the specific requirements of the analysis, such as the volatility of the compound and the nature of the sample matrix.
Future Research Directions and Emerging Trends
Development of Novel and More Efficient Catalytic Systems
The future of 3-vinylfuran synthesis hinges on the development of innovative catalytic systems that offer higher efficiency, selectivity, and sustainability compared to traditional methods. Research is increasingly focused on non-noble metal catalysts, zeolites, and ionic liquids as promising alternatives to expensive and less environmentally friendly precious metal catalysts.
Non-noble metal catalysts, such as those based on cobalt, nickel, and copper, have shown considerable promise in the conversion of biomass-derived furans. nih.govbohrium.com These metals are more abundant and cost-effective than their noble counterparts. Future research will likely focus on enhancing the stability and selectivity of these catalysts through the design of advanced supports and the use of bimetallic formulations. For instance, the combination of a primary catalytic metal with a promoter metal can significantly improve performance by creating synergistic effects that facilitate specific reaction pathways.
Zeolites, with their well-defined porous structures and tunable acidity, offer significant potential as catalysts for furan (B31954) synthesis. frontiersin.org Their shape-selective properties can be exploited to control the formation of desired products while minimizing side reactions. The development of hierarchical zeolites, which possess both micropores and mesopores, is a particularly promising avenue of research. These materials can overcome the diffusion limitations often encountered with conventional zeolites, allowing for more efficient processing of bulky biomass-derived molecules.
Ionic liquids (ILs) are also emerging as versatile catalysts and reaction media for furan chemistry. nih.gov Their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity, make them attractive for a range of catalytic applications. Functionalized ILs, which incorporate acidic or basic groups into their structure, can act as both solvent and catalyst, simplifying reaction setups and facilitating catalyst recycling. Future work in this area will likely focus on the design of task-specific ionic liquids with optimized properties for this compound synthesis.
| Catalyst Type | Key Advantages | Research Focus |
| Non-Noble Metal Catalysts | Cost-effective, Abundant | Bimetallic formulations, Advanced support materials |
| Zeolites | Shape-selectivity, Tunable acidity | Hierarchical pore structures, Enhanced stability |
| Ionic Liquids | Tunable properties, Catalyst/solvent systems | Task-specific design, Recyclability |
Advancement of Sustainable Synthesis Routes Utilizing Renewable Feedstocks
The transition to a bio-based economy necessitates the development of sustainable methods for producing chemicals from renewable resources. Biomass, particularly lignocellulosic materials, represents an abundant and underutilized feedstock for the synthesis of furan compounds, including this compound. rsc.orgbohrium.comnih.govresearchgate.netrsc.org
The conversion of carbohydrates, such as fructose (B13574) and glucose, into valuable furan derivatives is a cornerstone of biorefinery strategies. nih.gov These simple sugars can be readily obtained from the hydrolysis of cellulose (B213188) and hemicellulose, the major components of lignocellulosic biomass. The development of efficient and selective catalytic processes for the dehydration of these sugars to furan intermediates is a key area of ongoing research.
Exploration of Advanced Functional Materials from this compound-Based Polymers
The unique chemical structure of this compound makes it an attractive monomer for the synthesis of novel polymers with advanced functional properties. idu.ac.idscispace.comwiley.comwiley-vch.deresearchgate.net The furan ring provides a site for further chemical modification, while the vinyl group allows for polymerization via various mechanisms. Research in this area is focused on creating materials with tailored thermal, mechanical, and electronic properties for a range of applications.
The development of high-performance polymers from this compound is a key research direction. idu.ac.id By carefully controlling the polymer architecture and incorporating other functional monomers, it is possible to create materials with enhanced thermal stability, mechanical strength, and chemical resistance. These materials could find applications in demanding environments, such as in the aerospace and automotive industries.
Furthermore, the potential for creating functional materials with unique optical and electronic properties is an exciting area of exploration. The conjugated system of the furan ring suggests that polymers incorporating this moiety could exhibit interesting electronic behavior, making them candidates for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.
Discovery of New Reactivity Modes and Pericyclic Reactions
Uncovering novel reaction pathways for this compound is essential for expanding its synthetic utility. Pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state, are a particularly promising area of investigation. core.ac.ukgoogle.comchemistryworld.com The diene system within the furan ring and the adjacent vinyl group make this compound a versatile substrate for a variety of pericyclic transformations.
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of complex cyclic molecules. Research has shown that both 2- and this compound can participate in Diels-Alder reactions, acting as the diene component. core.ac.uk This reactivity opens up opportunities for the synthesis of a wide range of polycyclic compounds with potential applications in pharmaceuticals and materials science. Future research will likely focus on exploring the scope of this reaction with different dienophiles and developing catalytic asymmetric versions to control the stereochemistry of the products.
Beyond the Diels-Alder reaction, other pericyclic reactions, such as electrocyclizations and sigmatropic rearrangements, may also be accessible to this compound and its derivatives. The exploration of these reaction pathways could lead to the discovery of novel transformations and the development of efficient strategies for the synthesis of complex molecular architectures.
Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization
The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis. preprints.orgnih.goviscientific.orgmdpi.compreprints.org These powerful computational tools can be used to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic routes.
In the context of this compound, AI and ML algorithms can be trained on large datasets of chemical reactions to develop models that can accurately predict the yield and selectivity of a given transformation. This predictive capability can significantly reduce the amount of time and resources required for experimental optimization.
| AI/ML Application | Potential Impact on this compound Chemistry |
| Reaction Outcome Prediction | Faster optimization of reaction conditions, reduced experimental effort. |
| Retrosynthetic Analysis | Discovery of novel and more efficient synthetic routes. |
| Catalyst Design | In silico screening of potential catalysts, accelerating catalyst development. |
Further Developments in Chiral Synthesis and Asymmetric Catalysis for this compound Derivatives
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. mdpi.com The development of methods for the chiral synthesis and asymmetric catalysis of this compound derivatives is a key area for future research. mdpi.comfrontiersin.orgnih.govresearchgate.net
Asymmetric catalysis, which utilizes chiral catalysts to control the stereochemical outcome of a reaction, is a powerful tool for the synthesis of enantiomerically enriched molecules. frontiersin.orgresearchgate.net The development of chiral catalysts for reactions involving this compound, such as asymmetric Diels-Alder reactions or asymmetric hydrogenations, would provide access to a wide range of valuable chiral building blocks.
Another promising approach is the use of chiral auxiliaries, which are chiral molecules that can be temporarily attached to a substrate to direct the stereochemical course of a reaction. While this method is well-established, the development of new and more efficient chiral auxiliaries specifically designed for furan chemistry is an ongoing area of research. The ability to control the stereochemistry of this compound derivatives will unlock their full potential in applications where chirality is a critical factor.
Q & A
Basic: What experimental methods are recommended for synthesizing 3-vinylfuran, and how can reaction progress be monitored?
Answer:
this compound is commonly synthesized via Grignard reactions under anhydrous conditions. For example, reacting 3-carbaldehyde with Mg turnings and TMSCHCl in dry diethyl ether under nitrogen yields this compound as a mixture. Reaction progress is monitored using thin-layer chromatography (TLC) with a solvent system (e.g., ethyl acetate:hexane 1:5). Vigorous stirring with aqueous HCl ensures complete conversion, as residual starting material is tracked via TLC .
Key Steps:
- Use nitrogen atmosphere to prevent oxidation.
- Optimize solvent ratios for TLC resolution.
- Validate purity via gas chromatography-mass spectrometry (GC-MS).
Basic: How can researchers characterize the purity and identity of this compound in synthetic workflows?
Answer:
Characterization requires spectroscopic and chromatographic methods :
- NMR spectroscopy : H and C NMR verify structural integrity (e.g., vinyl proton signals at δ 5.0–6.5 ppm).
- GC-MS : Compare retention times and fragmentation patterns with NIST reference data (e.g., NIST MS #239276) .
- Elemental analysis : Confirm molecular formula (CHO, MW 94.11).
For novel derivatives, provide full experimental datasets (spectra, yields) in supplementary materials to enable replication .
Advanced: What strategies address contradictions in spectroscopic data for this compound derivatives?
Answer:
Contradictions often arise from impurities, stereochemical variations, or solvent effects . Mitigation steps include:
Reproduce experiments : Verify results under identical conditions .
Cross-validate techniques : Combine NMR, IR, and X-ray crystallography for ambiguous cases.
Computational modeling : Use density functional theory (DFT) to predict spectral profiles and compare with empirical data .
Example : Conflicting H NMR shifts in polar solvents may require re-evaluating solvent choice or sample concentration .
Advanced: How can researchers design mechanistic studies for Diels-Alder reactions involving this compound?
Answer:
Mechanistic studies should focus on regioselectivity and transition-state analysis :
- Kinetic experiments : Vary diene/dienophile ratios to determine rate laws.
- Isotopic labeling : Track electron flow using C-labeled this compound.
- Computational tools : Employ Gaussian or ORCA software to model transition states and activation energies .
Case Study : The synthesis of (±)-concentricolide via this compound’s Diels-Alder reaction highlights the need to optimize temperature and electron-deficient dienophiles .
Advanced: What frameworks ensure rigorous formulation of research questions for this compound applications?
Answer:
Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasibility : Align with available instrumentation (e.g., access to inert-atmosphere reactors).
- Novelty : Explore understudied applications (e.g., photochemical reactivity).
- Relevance : Address gaps in heterocyclic chemistry literature .
Example : A study comparing this compound’s reactivity with substituted furans in cross-coupling reactions would fulfill FINER criteria .
Basic: How should researchers integrate this compound into undergraduate organic chemistry curricula?
Answer:
Design lab modules focusing on:
Synthetic techniques : Grignard reactions, inert-atmosphere handling.
Analytical validation : NMR interpretation workshops.
Literature skills : Assign literature reviews on furan derivatives’ applications .
Assessment : Require students to submit replication reports with critical analysis of published procedures .
Advanced: What are best practices for managing collaborative studies on this compound’s reactivity?
Answer:
- Task distribution : Assign roles (synthesis, computational modeling, data analysis) based on expertise.
- Data sharing : Use platforms like GitHub for code/spectra repositories.
- Ethical compliance : Document safety protocols (e.g., handling volatile ethers) and obtain institutional approvals .
Tip : Predefine milestones (e.g., reaction optimization within 3 months) to maintain progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
